molecular formula C12H17N5OS B7633015 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide

3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide

カタログ番号 B7633015
分子量: 279.36 g/mol
InChIキー: OZIBQQCUNAUGBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential use in treating Alzheimer's disease. It belongs to the class of drugs called amyloid-beta (Aβ) aggregation inhibitors, which work by preventing the accumulation of Aβ peptides in the brain.

作用機序

3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide works by inhibiting the aggregation of Aβ peptides, which are believed to play a key role in the development of Alzheimer's disease. Aβ peptides are produced by the cleavage of a larger protein called amyloid precursor protein (APP). In Alzheimer's disease, these peptides accumulate in the brain and form plaques, which are thought to contribute to the cognitive decline and memory loss associated with the disease. By preventing the aggregation of Aβ peptides, 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide may help to slow or halt the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide are related to its ability to inhibit Aβ aggregation. By reducing the accumulation of Aβ peptides in the brain, 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide may help to preserve neuronal function and prevent cognitive decline. In preclinical studies, 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide has been shown to improve cognitive function and reduce Aβ levels in the brain.

実験室実験の利点と制限

One advantage of 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide is that it has been extensively studied in preclinical and clinical trials, which have provided valuable information about its safety and efficacy. However, one limitation of 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide is that it may not be effective in all patients with Alzheimer's disease, and the optimal dose and treatment duration are still being investigated.

将来の方向性

There are several future directions for research on 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide. One area of focus is the development of more potent and selective Aβ aggregation inhibitors that may be more effective in treating Alzheimer's disease. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide. Additionally, researchers are exploring the potential use of 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide in combination with other drugs for the treatment of Alzheimer's disease.

合成法

The synthesis of 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-bromoethylamine with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with N-methyl-N-(2-hydroxyethyl)amine and tetrazole. The final product is obtained through purification and isolation techniques.

科学的研究の応用

3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide has been extensively studied for its potential use in treating Alzheimer's disease. In preclinical studies, 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide has been shown to reduce Aβ aggregation and improve cognitive function in animal models of Alzheimer's disease. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide in humans.

特性

IUPAC Name

3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-4-9-5-6-19-10(9)12(18)17(3)7-8(2)11-13-15-16-14-11/h5-6,8H,4,7H2,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIBQQCUNAUGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(C)CC(C)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。